(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a complex molecule that may interact with multiple targetsIt’s known that both indole and thiazole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Similarly, 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
Based on the known activities of indole and 2-aminothiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Result of Action
Based on the known activities of indole and 2-aminothiazole derivatives, it can be inferred that the compound may have antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Alkylation of Piperazine: The piperazine ring can be alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Coupling Reaction: The thiazole and piperazine intermediates can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its piperazine and thiazole moieties are common in many drugs, suggesting potential pharmacological activities.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(4-(Tert-butyl)thiazol-2-yl)ethyl)piperazin-1-yl)(o-tolyl)methanone
- (4-(2-(4-(Tert-butyl)thiazol-2-yl)propyl)piperazin-1-yl)(o-tolyl)methanone
Uniqueness
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the tert-butyl group on the thiazole ring and the o-tolyl group on the methanone moiety may influence its lipophilicity, stability, and interactions with biological targets.
Properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-15-7-5-6-8-16(15)19(24)23-11-9-22(10-12-23)13-18-21-17(14-25-18)20(2,3)4/h5-8,14H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMXELAAOJFEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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